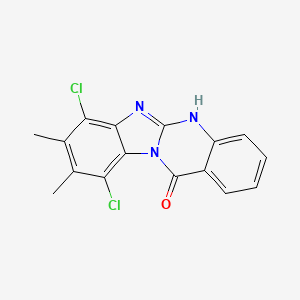
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the heterocyclic core of the compound.
Halogenation: Introduction of chlorine atoms at specific positions on the ring structure using reagents like thionyl chloride or chlorine gas.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- involves its interaction with molecular targets within biological systems. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating genetic expression or replication processes.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole core structures.
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
特性
CAS番号 |
33167-83-8 |
|---|---|
分子式 |
C16H11Cl2N3O |
分子量 |
332.2 g/mol |
IUPAC名 |
7,10-dichloro-8,9-dimethyl-5H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C16H11Cl2N3O/c1-7-8(2)12(18)14-13(11(7)17)20-16-19-10-6-4-3-5-9(10)15(22)21(14)16/h3-6H,1-2H3,(H,19,20) |
InChIキー |
PMKZHZKBICAWCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1Cl)N=C3N2C(=O)C4=CC=CC=C4N3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



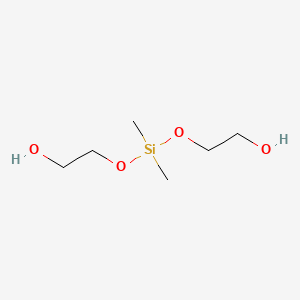


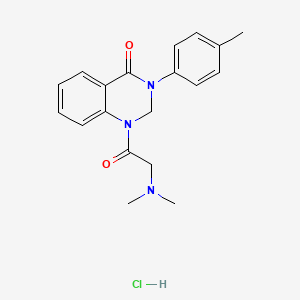
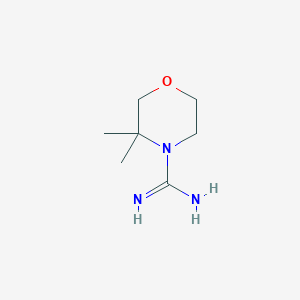
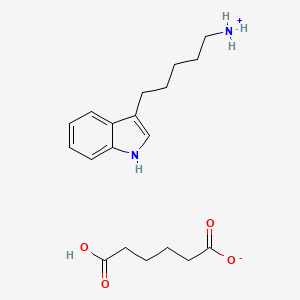


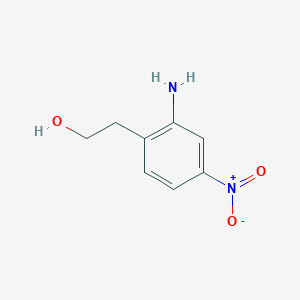


![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

